molecular formula C10H10FNO3 B8742744 Ethyl 3-(2-fluoropyridine-3-yl)-3-oxopropanoate

Ethyl 3-(2-fluoropyridine-3-yl)-3-oxopropanoate

Cat. No.: B8742744
M. Wt: 211.19 g/mol
InChI Key: BELJDAIFAXZCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-fluoropyridine-3-yl)-3-oxopropanoate is a useful research compound. Its molecular formula is C10H10FNO3 and its molecular weight is 211.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

ethyl 3-(2-fluoropyridin-3-yl)-3-oxopropanoate

InChI

InChI=1S/C10H10FNO3/c1-2-15-9(14)6-8(13)7-4-3-5-12-10(7)11/h3-5H,2,6H2,1H3

InChI Key

BELJDAIFAXZCRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(N=CC=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium 3-(ethoxy)-3-oxopropanoate (6.06 g, 35.6 mmol) was suspended in acetonitrile (100 mL), cooled to 0° C. and treated successively with triethylamine (4.96 mL, 35.6 mmol, 1 equiv) and anhydrous magnesium(II) chloride (3.39 g, 35.6 mmol, 1 equiv). The ice bath was removed and the mixture was warmed to ambient temperature and stirred for 2.5 hours. An acetonitrile (5 mL) solution of 2-fluoropyridine-3-carbonyl choride (5.68 g, 35.6 mmol) was added and the mixture was stirred for 72 hours at ambient temperature. The mixture was concentrated in vacuo and the residue was concentrated from toluene (1×75 mL). The residue was suspended in toluene (50 mL), cooled to 0° C. and treated with hydrochloric acid (20 mL, 12 N aqueous). After 15 minutes, the mixture was warmed to ambient temperature and stirred for an additional 45 minutes. The mixture was poured into water (50 mL) and extracted with ethyl acetate (3×75 mL). The combined organic extracts were dried with sodium sulfate, filtered and concentrated in vacuo. The residue was purified by silica gel gradient chromatography (100:0 to 1:1; hexanes:ethyl acetate), providing the titled compound.
Name
Potassium 3-(ethoxy)-3-oxopropanoate
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
4.96 mL
Type
reactant
Reaction Step Two
Quantity
3.39 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
5.68 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

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